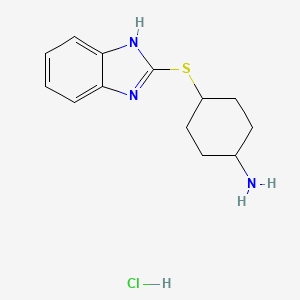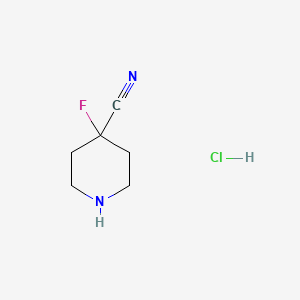![molecular formula C10H17Cl2N3O B1447790 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride CAS No. 1820604-45-2](/img/structure/B1447790.png)
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
Overview
Description
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is a chemical compound with the molecular formula C10H15N3O·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is the enzyme known as inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule that participates in several physiological and pathological processes .
Mode of Action
This compound acts as a potent and selective inhibitor of iNOS . It binds to iNOS and inhibits its activity, which in turn reduces the production of nitric oxide . The inhibition is dependent on the cofactor NADPH .
Biochemical Pathways
By inhibiting iNOS, this compound affects the nitric oxide synthesis pathway . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of nitric oxide production can have significant downstream effects .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of iNOS by this compound leads to a decrease in the production of nitric oxide . This can result in various molecular and cellular effects, depending on the specific physiological or pathological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment .
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride involves several steps. One common method starts with the preparation of 3-(aminomethyl)pyridine, which is then reacted with pyrrolidine to form the desired product. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:
3-(aminomethyl)pyridine: This compound shares a similar pyridine ring structure but lacks the pyrrolidine ring.
NMDAR/TRPM4 interface inhibitor C19 dihydrochloride: This compound has a different structure but similar biological activities.
The uniqueness of this compound lies in its specific combination of the pyridine and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


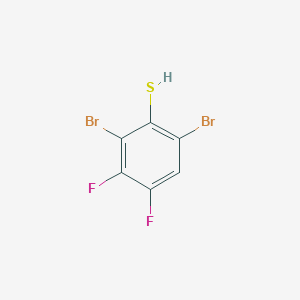
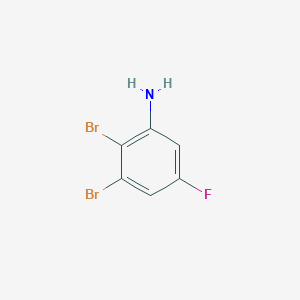

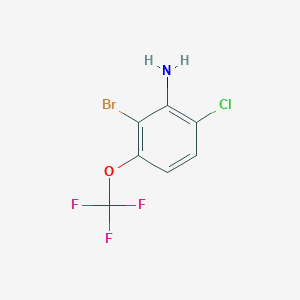
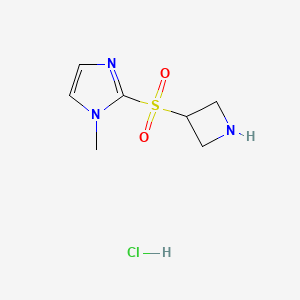
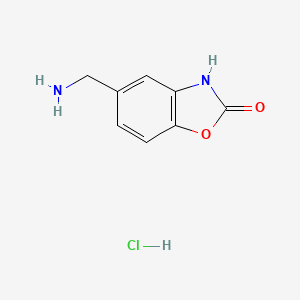
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
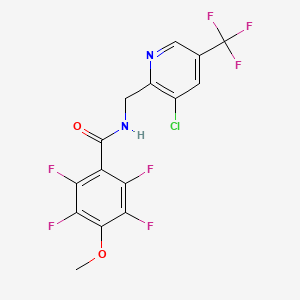
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
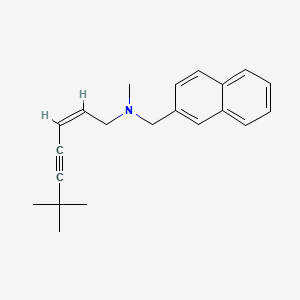

![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)
